molecular formula C9H14ClNO B6172068 2-methoxy-3,5-dimethylaniline hydrochloride CAS No. 1955553-77-1

2-methoxy-3,5-dimethylaniline hydrochloride

Cat. No.: B6172068
CAS No.: 1955553-77-1
M. Wt: 187.7
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Description

2-methoxy-3,5-dimethylaniline hydrochloride is a chemical compound widely used in scientific research and industrial applications. It is known for its unique chemical properties and versatility in various chemical reactions. This compound is often utilized in organic synthesis, pharmaceutical development, and other scientific experiments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-3,5-dimethylaniline hydrochloride typically involves the alkylation of aniline derivatives. One common method is the reaction of 2-methoxyaniline with methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base. The reaction conditions usually involve heating the mixture to facilitate the methylation process .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-3,5-dimethylaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic substitution reactions are common, where the methoxy and methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives, quinones, and amines. These products are valuable intermediates in the synthesis of dyes, pharmaceuticals, and other organic compounds .

Scientific Research Applications

2-methoxy-3,5-dimethylaniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is employed in the study of enzyme interactions and as a precursor in the synthesis of biologically active molecules.

    Medicine: It is used in the development of pharmaceutical compounds and as an intermediate in drug synthesis.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-methoxy-3,5-dimethylaniline hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, affecting biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    2-methoxyaniline: Similar in structure but lacks the additional methyl groups.

    3,5-dimethylaniline: Lacks the methoxy group but has similar methyl substitutions.

    2,4-dimethoxyaniline: Contains two methoxy groups but different substitution pattern.

Uniqueness

2-methoxy-3,5-dimethylaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both methoxy and methyl groups enhances its reactivity and makes it a valuable intermediate in various chemical syntheses .

Properties

CAS No.

1955553-77-1

Molecular Formula

C9H14ClNO

Molecular Weight

187.7

Purity

95

Origin of Product

United States

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